5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 76245-01-7
VCID: VC18696331
InChI: InChI=1S/C7H7NO3/c8-3-5-1-2-6(7(9)10)11-4-5/h4,6H,1-2H2,(H,9,10)
SMILES:
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol

5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid

CAS No.: 76245-01-7

VCID: VC18696331

Molecular Formula: C7H7NO3

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid - 76245-01-7

Description

5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid is a complex organic compound with the molecular formula C7H7NO3 and a molecular weight of approximately 153.14 g/mol . This compound belongs to the pyran family, which are six-membered heterocyclic rings containing oxygen. Pyran derivatives are known for their diverse biological activities and applications in pharmaceuticals and natural products .

Synthesis and Preparation

The synthesis of 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid typically involves complex organic reactions. While specific synthesis pathways for this compound are not widely detailed in available literature, pyran derivatives are often synthesized through organocatalytic processes or multicomponent reactions involving various reagents and catalysts .

Research Findings and Future Directions

Research on pyran derivatives highlights their versatility and potential in drug discovery. The ability to synthesize these compounds efficiently using modern catalytic methods opens avenues for exploring their biological activities . Future studies could focus on the specific biological properties of 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid and its potential applications in pharmaceuticals.

CAS No. 76245-01-7
Product Name 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid
Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
IUPAC Name 5-cyano-3,4-dihydro-2H-pyran-2-carboxylic acid
Standard InChI InChI=1S/C7H7NO3/c8-3-5-1-2-6(7(9)10)11-4-5/h4,6H,1-2H2,(H,9,10)
Standard InChIKey UCWRPUQOOGWVGZ-UHFFFAOYSA-N
Canonical SMILES C1CC(=COC1C(=O)O)C#N
PubChem Compound 12647868
Last Modified Aug 10 2024

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